(3E)-7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3E)-7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is a synthetic organic compound characterized by its unique structural features, including a nitro group, an oxopropylidene moiety, and a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative.
Introduction of the Nitro Group: Nitration of the benzoxazinone core is performed using a nitrating agent like nitric acid or a mixture of nitric and sulfuric acids.
Addition of the Oxopropylidene Moiety: This step involves the condensation of the nitrated benzoxazinone with a compound containing the oxopropylidene group, often facilitated by a base or an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazinones with various functional groups.
Scientific Research Applications
(3E)-7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzoxazinone core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-(2-oxopropylidene)-2,3-dihydro-1H-inden-1-one: Similar in structure but lacks the nitro group and benzoxazinone core.
2-oxopropylidene group-containing compounds: Share the oxopropylidene moiety but differ in the rest of the structure.
Uniqueness
The presence of the nitro group and the benzoxazinone core in (3E)-7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one distinguishes it from other similar compounds
Properties
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-7-nitro-1,4-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-6(14)4-9-11(15)18-10-5-7(13(16)17)2-3-8(10)12-9/h2-5,14H,1H3/b6-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXCVMUJIHRGAI-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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